molecular formula C17H19FN6O2S B2468051 6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021119-83-4

6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2468051
CAS No.: 1021119-83-4
M. Wt: 390.44
InChI Key: XEUPLFKKXGTOCM-UHFFFAOYSA-N
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Description

6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a potent and selective investigational compound primarily recognized for its activity as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor. Its molecular design, featuring a triazolopyridazine core, is associated with high kinase selectivity and favorable cellular potency . GSK-3 is a serine/threonine kinase that is a critical node in numerous signaling pathways, including Wnt/β-catenin, and is implicated in the pathogenesis of several diseases. As a research tool, this inhibitor is invaluable for probing the complex biological functions of GSK-3, such as its role in cellular processes like glycogen metabolism, gene transcription, and cell proliferation. Dysregulation of GSK-3 has been linked to conditions including neurological disorders, cancer, and diabetes . Consequently, this compound is a key reagent in preclinical research aimed at understanding disease mechanisms and validating GSK-3 as a therapeutic target, particularly in the fields of neurobiology and oncology. Its application enables researchers to delineate the specific contributions of GSK-3 inhibition to phenotypic outcomes in complex biological systems.

Properties

IUPAC Name

6-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-12-11-14(3-4-15(12)18)27(25,26)23-9-7-22(8-10-23)17-6-5-16-20-19-13(2)24(16)21-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUPLFKKXGTOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that combines a triazole and pyridazine core with a piperazine moiety and a sulfonamide group. The incorporation of the fluorinated aromatic ring enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula for this compound is C21H21FN4O2SC_{21}H_{21}FN_4O_2S, with a molecular weight of 412.5 g/mol. The structure can be represented as follows:

Property Value
Molecular FormulaC21H21FN4O2S
Molecular Weight412.5 g/mol
CAS Number1021070-54-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Anticonvulsant Activity : Similar compounds have shown effectiveness in models of induced seizures, suggesting potential applications in treating epilepsy .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, which may extend to this compound as well .
  • Cytotoxic Effects : Research indicates that derivatives with similar structures can inhibit cancer cell proliferation, indicating potential anticancer properties .

Case Studies and Experimental Data

  • Anticonvulsant Activity :
    • A study demonstrated that compounds with similar triazole and pyridazine structures exhibited significant anticonvulsant effects in picrotoxin-induced models. The mechanism involved modulation of GABAergic pathways, which are crucial in seizure control .
  • Antimicrobial Testing :
    • In vitro studies assessed the antibacterial efficacy against various strains. Compounds containing the sulfonamide moiety typically showed promising results against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays :
    • Cytotoxicity against cancer cell lines was evaluated using MTT assays. The compound's ability to induce apoptosis was correlated with structural features such as the presence of the fluorinated phenyl group, which may enhance cell membrane permeability and interaction with intracellular targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity Uniqueness
4-FluorobenzenesulfonamideFluorobenzene and sulfonamideAntimicrobialSimpler structure without piperazine
1-(4-Fluorophenyl)piperazinePiperazine core with fluorophenylCNS activityLacks pyridazine core
6-MethylpyridazineMethyl-substituted pyridazinePotential anticancerNo piperazine or sulfonamide groups

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